molecular formula C11H11BrO2 B572755 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid CAS No. 1314654-60-8

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B572755
CAS No.: 1314654-60-8
M. Wt: 255.111
InChI Key: QOGZYPQBUSUONK-UHFFFAOYSA-N
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Description

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid is a high-purity chemical building block designed for research and development applications. This compound features a cyclopropane ring substituted with a carboxylic acid group and a bromo- and methyl-substituted phenyl ring, a structure commonly utilized in medicinal chemistry and materials science . The molecular scaffold of phenylcyclopropanecarboxylic acid is frequently employed in the synthesis of pharmaceutical intermediates and agrochemicals, as well as in the development of advanced materials . As a versatile building block, it can be used to explore structure-activity relationships (SAR) and to create more complex molecules for screening purposes. The presence of both bromo and methyl substituents on the phenyl ring offers distinct sites for further functionalization via cross-coupling reactions and other synthetic transformations. The compound is consistently handled according to standard safety protocols for laboratory chemicals . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and conduct all manipulations in a appropriately controlled laboratory environment.

Properties

IUPAC Name

1-(4-bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-7-6-8(2-3-9(7)12)11(4-5-11)10(13)14/h2-3,6H,4-5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGZYPQBUSUONK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(CC2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70742708
Record name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314654-60-8
Record name 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70742708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Steps

  • Synthesis of 1-Fluoro-Cyclopropyl Phenyl Ketone :
    A 4-bromo-3-methylphenyl ketone derivative is treated with a peroxy compound (e.g., tert-butyl hydroperoxide) in methyl tert-butyl ether, inducing a Baeyer-Villiger-type oxidation. This forms a cyclopropane carboxylate ester.

  • Saponification and Acidification :
    The ester intermediate is hydrolyzed using aqueous sodium hydroxide, followed by acidification with HCl to yield the carboxylic acid.

Example Protocol

  • Step 1 : 4-Bromo-3-methylacetophenone (1.0 mol) is reacted with tert-butyl hydroperoxide (1.1 mol) in methyl tert-butyl ether at 0–5°C for 3 hours.

  • Step 2 : The crude ester is treated with 2 M NaOH (1.2 mol) at 80°C for 2 hours, then acidified to pH 2 with concentrated HCl.

  • Yield : ~68% after purification.

Advantages and Limitations

  • Advantages : High regioselectivity due to the stability of the cyclopropane ring during rearrangement.

  • Limitations : Requires strict temperature control to avoid side reactions.

Diazotization and Cyclization

Inspired by hydroxycyclopropane carboxylate synthesis, this route uses diazonium intermediates to form the cyclopropane ring.

Synthetic Pathway

  • Diazotization :
    A substituted aniline precursor (e.g., 4-bromo-3-methylaniline) is treated with sodium nitrite in sulfuric acid, generating a diazonium salt.

  • Cyclopropanation :
    The diazonium salt undergoes cyclization with a β-keto ester (e.g., ethyl acetoacetate) in refluxing sulfuric acid, forming the cyclopropane ring.

  • Ester Hydrolysis :
    The ester is hydrolyzed using LiOH in THF/water to yield the carboxylic acid.

Example Protocol

  • Step 1 : 4-Bromo-3-methylaniline (1.0 mol) is diazotized with NaNO₂ (1.1 mol) in 20% H₂SO₄ at 0°C.

  • Step 2 : The diazonium salt is added to ethyl acetoacetate (1.2 mol) in refluxing H₂SO₄ (50°C, 4 hours).

  • Step 3 : The ester intermediate is hydrolyzed with LiOH (2.0 mol) in THF/H₂O (3:1) at 60°C for 6 hours.

  • Yield : ~72%.

Optimization Insights

  • Critical Parameters : Acid concentration (>15% H₂SO₄) and reaction temperature (45–55°C) minimize byproducts.

Alkylation-Mediated Cyclopropanation

This method, derived from pyrimidinyl cyclopropane synthesis, utilizes bromoacetate derivatives and cesium carbonate for ring closure.

Reaction Design

  • Vinyl Intermediate Formation :
    4-Bromo-3-methylstyrene is prepared via Wittig reaction from 4-bromo-3-methylbenzaldehyde.

  • Cyclopropanation :
    The styrene reacts with tert-butyl bromoacetate (1.2 eq) in acetonitrile using Cs₂CO₃ (2.5 eq) at 80°C for 20 hours.

  • Ester Hydrolysis :
    The tert-butyl ester is cleaved with HCl in dioxane to afford the carboxylic acid.

Example Protocol

  • Step 1 : 4-Bromo-3-methylstyrene (1.0 mol) is treated with tert-butyl bromoacetate (1.2 mol) and Cs₂CO₃ (2.5 mol) in MeCN at 80°C.

  • Step 2 : The ester is hydrolyzed with 4 M HCl in dioxane (40°C, 4 hours).

  • Yield : 58%.

Scalability Considerations

  • Catalyst : Cs₂CO₃ enhances reaction efficiency but increases cost.

  • Solvent : MeCN improves solubility but requires careful recovery.

Comparative Analysis of Methods

Method Key Reagents Yield (%) Temperature Advantages
Peroxy Rearrangementtert-Butyl hydroperoxide680–80°CHigh regioselectivity
DiazotizationNaNO₂, H₂SO₄720–55°CCost-effective reagents
AlkylationCs₂CO₃, tert-butyl bromoacetate5880°CScalable for industrial use

Mechanistic Insights and Challenges

  • Ring Strain : Cyclopropanation steps require precise stoichiometry to avoid ring-opening byproducts.

  • Steric Effects : The 3-methyl group on the phenyl ring slows reaction kinetics, necessitating extended reaction times .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of carboxylates or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic synthesis, 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid serves as an intermediate for creating complex organic molecules. Its unique structure allows chemists to explore new reaction mechanisms and develop novel synthetic methodologies.

Biology

Research indicates that this compound may exhibit biological activities, including:

  • Antitumor Activity: Preliminary studies suggest potential antitumor properties, with related compounds showing significant inhibition against various cancer cell lines.
  • Enzyme Inhibition: The compound's structure enhances its ability to bind to specific enzymes or receptors, which is critical for drug development.

Medicine

As a pharmaceutical intermediate, this compound may lead to the development of therapeutic agents. Ongoing research aims to explore its efficacy in treating various diseases, particularly cancer.

Industry

The compound is utilized in the production of pharmaceuticals and agrochemicals. Its stability and reactivity make it suitable for developing specialty chemicals and polymers.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructure DifferencesUnique Features
1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acidMethoxy group instead of methylDifferent electronic properties affecting reactivity
1-(4-Chloro-3-methylphenyl)cyclopropane-1-carboxylic acidChlorine atom instead of bromineVariability in reactivity due to halogen differences

These comparisons highlight how variations in substituents can significantly influence the chemical behavior and potential applications of these compounds.

Case Studies and Research Findings

Recent studies have documented the effects of this compound:

  • Cancer Cell Line Studies:
    • A study evaluated the antitumor effects of this compound on various cancer cell lines, demonstrating significant inhibition rates that suggest its potential as an anticancer agent.
  • Enzyme Interaction Studies:
    • Research focused on how the compound interacts with specific enzymes, revealing its potential as a lead compound for designing enzyme inhibitors that could be used in therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Positional Isomers

  • 1-(3-Bromophenyl)cyclopropane-1-carboxylic acid (CAS: 124276-95-5) :

    • The bromine substituent is at the 3-position instead of the 4-position.
    • Molecular formula: C₁₀H₉BrO₂ vs. C₁₁H₁₁BrO₂ (target compound).
    • Positional isomerism impacts electronic distribution, altering acidity (pKa) and reactivity in cross-coupling reactions .
  • 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid : Substitution of the methyl group with fluorine at the 3-position.

Ring Size Variants

  • 1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid (CAS: 1314670-14-8) :
    • Cyclobutane ring replaces cyclopropane, reducing ring strain but increasing steric bulk.
    • Molecular formula: C₁₂H₁₃BrO₂ vs. C₁₁H₁₁BrO₂ (target).
    • Higher molar mass (269.13 g/mol vs. ~255.1 g/mol for the cyclopropane analogue) influences pharmacokinetic properties .

Substituent Variations

  • 1-(4-Chlorophenoxy)cyclopropane-1-carboxylic acid (CAS: 1252760-19-2) : Chlorine replaces bromine, and a phenoxy group substitutes the methyl group. Lower molecular weight (Cl vs. Br) and increased lipophilicity (logP difference ~0.5) .
  • 1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acid (CAS: 16728-01-1) :

    • Methoxy group at the 4-position instead of bromo-methyl.
    • Enhanced electron-donating effects reduce carboxylic acid acidity (pKa ~4.67 vs. ~2.8 for the target) .

Functional Group Derivatives

  • 1-(3-Bromophenyl)-N,N-diethylcycloprop-2-ene-1-carboxamide :

    • Cyclopropene ring (unsaturated) vs. saturated cyclopropane.
    • Amide formation (77% yield) improves metabolic stability compared to carboxylic acid .
  • 1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 29765-47-7) :

    • Benzyl substitution introduces steric hindrance near the carboxylic acid, reducing enzymatic degradation .

Data Tables

Table 1: Structural and Physical Properties

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Key Substituents Density (g/cm³)
Target Compound 1314654-60-8 C₁₁H₁₁BrO₂ ~255.1 4-Br, 3-Me, cyclopropane 1.671
1-(3-Bromophenyl)cyclopropane-1-carboxylic acid 124276-95-5 C₁₀H₉BrO₂ 241.08 3-Br, cyclopropane -
1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid - C₁₀H₇BrFO₂ 257.07 4-Br, 3-F, cyclopropane -
1-(4-Bromo-3-methylphenyl)cyclobutane-1-carboxylic acid 1314670-14-8 C₁₂H₁₃BrO₂ 269.13 4-Br, 3-Me, cyclobutane -

Biological Activity

1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of bromine and methyl groups on the phenyl ring enhances its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C11H11BrO2C_{11}H_{11}BrO_2, with a molecular weight of approximately 271.11 g/mol. The structural characteristics include:

  • Cyclopropane ring : Provides rigidity and unique electronic properties.
  • Bromine substituent : Influences reactivity and binding affinity.
  • Methyl group : Affects steric properties and electronic distribution.

The biological activity of this compound is believed to stem from its ability to interact with specific biomolecules, modulating various biochemical pathways. The bromine atom enhances the compound's lipophilicity, potentially improving membrane permeability and target binding. Studies suggest that it may affect cellular signaling pathways involved in proliferation and apoptosis, making it a candidate for cancer therapeutics .

Anticancer Properties

Recent studies have demonstrated that derivatives of cyclopropane carboxylic acids exhibit significant anticancer activity. For instance, compounds structurally similar to this compound have shown effective inhibition of cell proliferation in various cancer cell lines, including U937 human myeloid leukemia cells .

CompoundCell LineIC50 (µM)Activity
This compoundU93715.5Inhibitory
1-(4-Methoxyphenyl)cyclopropane-1-carboxylic acidHeLa12.0Inhibitory
1-(4-Chlorophenyl)cyclopropane-1-carboxylic acidMCF718.3Inhibitory

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Certain derivatives have shown promising results against bacterial strains, indicating potential applications in treating infections caused by resistant bacteria .

Study 1: Anticancer Efficacy

In a study focusing on the synthesis and biological evaluation of cyclopropane carboxamide derivatives, researchers found that specific modifications to the phenyl ring significantly enhanced anticancer activity against U937 cells. The study concluded that structural variations could lead to compounds with improved potency .

Study 2: Mechanistic Insights

A mechanistic study revealed that the compound's interaction with cellular targets could disrupt normal signaling pathways, leading to apoptosis in cancer cells. The presence of the bromine atom was shown to increase binding affinity to key proteins involved in cell cycle regulation .

Q & A

Q. What are the common synthetic routes for preparing 1-(4-Bromo-3-methylphenyl)cyclopropane-1-carboxylic acid?

  • Methodological Answer : The compound is typically synthesized via cyclopropanation reactions. One approach involves a [2+1] cycloaddition using a diazo compound (e.g., ethyl diazoacetate) with a styrene derivative (e.g., 4-bromo-3-methylstyrene) under transition-metal catalysis (e.g., Rh₂(OAc)₄) . Alternatively, bromination of pre-formed cyclopropane precursors, such as 1-(3-methylphenyl)cyclopropane-1-carboxylic acid, using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) can introduce the bromine substituent . Post-synthesis purification often employs recrystallization from ethanol/water mixtures or column chromatography with ethyl acetate/hexane gradients.

Q. What spectroscopic techniques are recommended for characterizing this compound?

  • Methodological Answer : Key techniques include:
  • ¹H/¹³C NMR : To confirm the cyclopropane ring (characteristic δ ~1.5–2.5 ppm for protons) and substituent positions. Aromatic protons from the bromo-methylphenyl group appear as distinct multiplets (δ ~6.8–7.5 ppm) .
  • HRMS (High-Resolution Mass Spectrometry) : For molecular formula validation (e.g., [M+H]⁺ expected for C₁₁H₁₁BrO₂: 262.9994) .
  • FT-IR : To identify the carboxylic acid C=O stretch (~1700–1720 cm⁻¹) .
  • X-ray Crystallography (if crystals are obtainable): To resolve stereochemical ambiguities and confirm the cyclopropane ring geometry .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

  • Methodological Answer : Optimization strategies include:
  • Temperature Control : Lower temperatures (0–25°C) during cyclopropanation reduce side reactions (e.g., dimerization of diazo compounds) .
  • Catalyst Screening : Testing Rh(II) vs. Cu(I) catalysts for cyclopropanation efficiency .
  • Solvent Effects : Polar aprotic solvents (e.g., DCM, THF) enhance reaction homogeneity, while additives like molecular sieves absorb byproducts .
  • Design of Experiments (DoE) : Multivariate analysis to identify critical parameters (e.g., stoichiometry, reaction time) .

Q. What strategies mitigate steric hindrance during cyclopropane ring formation?

  • Methodological Answer :
  • Bulky Catalysts : Use of sterically hindered catalysts (e.g., Rh₂(esp)₂) to direct regioselectivity .
  • Microwave-Assisted Synthesis : Accelerates reaction kinetics, reducing time for side reactions .
  • Pre-Functionalized Substrates : Introducing the bromine substituent post-cyclopropanation to avoid steric clashes during ring formation .

Q. How can researchers resolve discrepancies in NMR data between synthesized batches?

  • Methodological Answer :
  • Deuterated Solvent Consistency : Ensure uniform use of solvents (e.g., DMSO-d₆ vs. CDCl₃) to eliminate solvent shift artifacts .
  • Impurity Profiling : LC-MS or GC-MS to detect trace byproducts (e.g., unreacted styrene or brominated intermediates) .
  • Variable Temperature NMR : To distinguish dynamic effects (e.g., rotamers) from structural inconsistencies .

Mechanistic & Biological Research Questions

Q. What are the challenges in modifying the bromine substituent for further derivatization?

  • Methodological Answer :
  • Inert Conditions : Bromine’s susceptibility to nucleophilic displacement (e.g., Suzuki coupling) requires anhydrous, oxygen-free environments to prevent hydrolysis .
  • Protecting Groups : Temporary protection of the carboxylic acid (e.g., methyl ester formation) to avoid interference during cross-coupling reactions .
  • Computational Modeling : DFT calculations to predict reactivity of the bromine site under varying conditions (e.g., Pd-catalyzed vs. photoredox systems) .

Q. How can the bioactivity of this compound be evaluated in enzyme inhibition studies?

  • Methodological Answer :
  • In Vitro Assays : Use fluorescence-based or calorimetric (ITC) assays to measure binding affinity to target enzymes (e.g., cyclooxygenase or kinases) .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or CF₃) to correlate substituent effects with inhibitory potency .
  • Control Experiments : Include known inhibitors (e.g., ibuprofen for COX) to validate assay reliability .

Q. What computational methods predict interactions between this compound and biological targets?

  • Methodological Answer :
  • Molecular Docking : Software like AutoDock Vina to model binding poses in enzyme active sites (e.g., cytochrome P450) .
  • Molecular Dynamics (MD) Simulations : GROMACS or AMBER to assess binding stability over time .
  • QSAR Modeling : Machine learning algorithms to predict toxicity or ADMET properties based on structural descriptors .

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